molecular formula C15H14BrNO B11538297 3-Bromo-N-(1-phenylethyl)benzamide

3-Bromo-N-(1-phenylethyl)benzamide

Cat. No.: B11538297
M. Wt: 304.18 g/mol
InChI Key: HMYKUFFNKSBISJ-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C15H14BrNO It is a derivative of benzamide, where the amide nitrogen is substituted with a 1-phenylethyl group and the benzene ring is brominated at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1-phenylethyl)benzamide typically involves the reaction of 3-bromobenzoic acid with 1-phenylethylamine. The reaction is often carried out in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the employment of catalysts such as palladium (Pd) can further optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1-phenylethyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted benzamides, benzoic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-N-(1-phenylethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(1-phenylethyl)benzamide
  • 3-Fluoro-N-(1-phenylethyl)benzamide
  • 3-Iodo-N-(1-phenylethyl)benzamide

Uniqueness

3-Bromo-N-(1-phenylethyl)benzamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

3-bromo-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C15H14BrNO/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,1H3,(H,17,18)

InChI Key

HMYKUFFNKSBISJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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